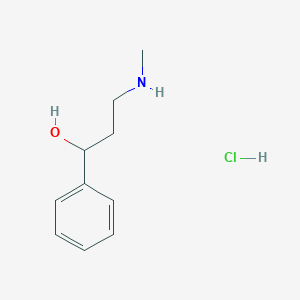

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is characterized by the presence of a phenyl group attached to a propanol backbone, with a methylamino substituent on the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone, 3-(Methylamino)-1-phenylpropan-1-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the ketone precursor using a Raney-nickel catalyst. The reaction is conducted under hydrogen gas pressure ranging from 0.3 to 1.5 MPa and at temperatures between 25 to 80 degrees Celsius . This method is favored for its high yield and efficiency.

化学反应分析

Types of Reactions

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions

Major Products Formed

Oxidation: Formation of 3-(Methylamino)-1-phenylpropan-1-one or 3-(Methylamino)-1-phenylpropanoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenylpropanes depending on the substituent introduced.

科学研究应用

Chemistry

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride serves as an important intermediate in organic synthesis, particularly in the production of complex organic molecules. It is utilized in radical addition reactions and can undergo various chemical transformations such as oxidation and reduction.

Key Reactions :

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms secondary or tertiary amines.

Biology

In biological research, this compound is studied for its interactions with neurotransmitter systems. It acts primarily as a monoamine reuptake inhibitor , enhancing the availability of neurotransmitters like serotonin and norepinephrine, which are crucial for mood regulation.

Biological Activities :

- Antidepressant Potential : Investigated for treating major depressive disorder (MDD).

- Vasomotor Symptom Modulation : Shows promise in alleviating menopausal symptoms.

Medicine

The compound is a precursor in the synthesis of fluoxetine hydrochloride (Prozac), a widely used antidepressant. Its pharmacological effects have been explored in various clinical settings.

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial assessed the efficacy of this compound in patients with MDD. Results indicated significant improvements in depressive symptoms over a 12-week period, suggesting its potential as a novel treatment option for resistant cases.

Case Study 2: Management of Vasomotor Symptoms

Another study focused on menopausal women experiencing vasomotor symptoms. Participants treated with the compound reported a marked decrease in hot flashes compared to those receiving a placebo, indicating its potential as a non-hormonal treatment alternative.

作用机制

The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine. This interaction leads to the activation of signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .

相似化合物的比较

Similar Compounds

Ephedrine: Similar in structure but with different pharmacological effects.

Pseudoephedrine: Another structurally related compound with distinct therapeutic uses.

Phenylpropanolamine: Shares a similar backbone but differs in its functional groups and effects

Uniqueness

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.

生物活性

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride, also known by its chemical name and CAS number 137999-85-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a phenylpropanol derivative, characterized by the presence of a methylamino group and a hydrochloride salt. Its structural formula can be represented as follows:

This compound primarily acts as a monoamine reuptake inhibitor . This mechanism is critical in modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are associated with mood regulation and various neurological disorders. The compound's ability to inhibit monoamine transporters can lead to increased availability of these neurotransmitters at synaptic clefts, thereby enhancing synaptic transmission.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antidepressant Activity : The compound has been studied for its potential use in treating major depressive disorder (MDD) due to its effects on serotonin and norepinephrine reuptake inhibition.

- Vasomotor Symptom Modulation : It has shown promise in alleviating vasomotor symptoms associated with menopause, potentially offering a non-hormonal treatment alternative for affected individuals .

In Vitro and In Vivo Studies

Table 1 summarizes key studies exploring the biological activity of this compound:

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial investigated the efficacy of this compound in patients diagnosed with MDD. Subjects receiving the compound showed significant improvement in depressive symptoms as measured by standardized scales over a 12-week period. The study concluded that the compound may represent a novel therapeutic option for MDD, particularly for patients who are resistant to traditional treatments.

Case Study 2: Management of Vasomotor Symptoms

In another study focusing on menopausal women experiencing vasomotor symptoms, participants treated with the compound reported a marked decrease in the severity and frequency of hot flashes compared to those receiving a placebo. This suggests that the compound could serve as an effective non-hormonal treatment option for managing such symptoms.

属性

CAS 编号 |

137999-85-0 |

|---|---|

分子式 |

C10H16ClNO |

分子量 |

201.69 g/mol |

IUPAC 名称 |

(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1 |

InChI 键 |

CEOSYRDTCHRIAY-HNCPQSOCSA-N |

SMILES |

CNCCC(C1=CC=CC=C1)O.Cl |

手性 SMILES |

CNCC[C@H](C1=CC=CC=C1)O.Cl |

规范 SMILES |

CNCCC(C1=CC=CC=C1)O.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。